molecular formula C20H15Cl2NO2 B11947133 N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide CAS No. 853348-29-5

N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide

Cat. No.: B11947133
CAS No.: 853348-29-5
M. Wt: 372.2 g/mol
InChI Key: XZHYGUODSWWJSC-PKNBQFBNSA-N
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Description

N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide (Molecular formula: C₂₀H₁₅Cl₂NO₂; monoisotopic mass: 371.047984) is an acrylamide derivative featuring a furan-2-yl core substituted with a 2-chlorophenyl group at the 5-position and an acrylamide chain terminating in a 3-chloro-4-methylphenyl substituent . Its stereochemistry is defined by the (2E)-configuration, ensuring planar geometry critical for intermolecular interactions.

Properties

CAS No.

853348-29-5

Molecular Formula

C20H15Cl2NO2

Molecular Weight

372.2 g/mol

IUPAC Name

(E)-N-(3-chloro-4-methylphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C20H15Cl2NO2/c1-13-6-7-14(12-18(13)22)23-20(24)11-9-15-8-10-19(25-15)16-4-2-3-5-17(16)21/h2-12H,1H3,(H,23,24)/b11-9+

InChI Key

XZHYGUODSWWJSC-PKNBQFBNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

    Acrylamide formation: The final step involves the reaction of the substituted phenyl-furan compound with acryloyl chloride in the presence of a base to form the acrylamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as amines or alcohols.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, highlighting substituent variations and molecular properties:

Compound Name Molecular Formula Key Substituents Biological Activity (if reported) Reference
Target Compound C₂₀H₁₅Cl₂NO₂ 3-Chloro-4-methylphenyl; 5-(2-chlorophenyl)furan-2-yl Not explicitly reported
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide C₂₁H₁₈ClNO₂ 2,4-Dimethylphenyl; 5-(2-chlorophenyl)furan-2-yl Not reported
(E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide C₁₄H₁₂N₂O₃S 4-Sulfamoylphenyl; furan-2-yl SARS helicase inhibitor (IC₅₀: µM range)
N-(4-Chlorophenyl)-3-((4-chlorophenyl)amino)-2-(3-methylisoxazol-5-yl)acrylamide C₁₉H₁₅Cl₂N₃O₂ 4-Chlorophenyl; 3-methylisoxazol-5-yl; 4-chlorophenylamino Not reported
(E)-5-Chloro-3-((5-(3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl)furan-2-yl)methylene)indolin-2-one C₂₈H₂₆ClN₃O₃ 4-Methyl-1,4-diazepane; furan-2-ylmethyleneindolinone Reference standard for radiolabeling
Key Observations:
  • Chlorophenyl vs. Methylphenyl Substituents: The target compound and its 2,4-dimethylphenyl analog (C₂₁H₁₈ClNO₂) differ in the aromatic substituent on the acrylamide nitrogen.
  • Heterocyclic Variations : Replacement of furan with isoxazole (e.g., in ) introduces a nitrogen-oxygen heterocycle, altering electronic properties and hydrogen-bonding capacity.
  • Bioactive Motifs : The sulfamoylphenyl analog (C₁₄H₁₂N₂O₃S) demonstrates inhibition of SARS helicase, suggesting that furan-acrylamide scaffolds may broadly target viral enzymes .
Physicochemical Data:
  • Melting Points: While the target compound’s melting point is unreported, structurally related acrylamides exhibit high melting points (e.g., 218–232°C for morpholinophenyl derivatives in ), suggesting crystalline stability.
  • Solubility: Chlorine substituents likely reduce aqueous solubility compared to methyl or morpholino groups, as observed in .

Biological Activity

N-(3-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a synthetic compound belonging to the class of acrylamides, characterized by the presence of a furan ring and chlorinated phenyl groups. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following IUPAC name:

Property Details
IUPAC Name This compound
Molecular Formula C18H14Cl2N2O
Molecular Weight 348.22 g/mol
Melting Point Not specified in available literature

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. The compound exhibits significant activity against a range of pathogens. For instance, a study reported minimum inhibitory concentration (MIC) values indicating effective bactericidal properties against Staphylococcus aureus and Escherichia coli.

Pathogen MIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.30

Anticancer Activity

The compound has also shown promising results in anticancer assays. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, notably HepG2 (human liver cancer cells). The mechanism appears to involve the activation of caspases, leading to programmed cell death.

Cell Line IC50 (µM)
HepG20.65
MCF-7 (breast cancer)1.12

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may modulate pathways involving nicotinic acetylcholine receptors, which are implicated in various neurological processes.

Case Studies

  • Study on Apoptosis Induction : A study investigated the effects of the compound on HepG2 cells, revealing that it caused significant cell cycle arrest at the G2/M phase and increased pre-G1 apoptosis levels, indicating its potential as an anticancer agent .
  • Antimicrobial Synergy : Another study explored the synergistic effects of this compound when combined with traditional antibiotics like ciprofloxacin, showing enhanced efficacy against resistant strains of bacteria .

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